REACTION_SMILES
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[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[OH:5][CH2:6][c:7]1[cH:8][c:9]2[c:18]([cH:19][cH:20]1)[C:17](=[O:21])[c:16]1[c:11]([cH:12][cH:13][cH:14][cH:15]1)[C:10]2=[O:22].[P:1]([Br:2])([Br:3])[Br:4]>>[Br:2][CH2:6][c:7]1[cH:8][c:9]2[c:18]([cH:19][cH:20]1)[C:17](=[O:21])[c:16]1[c:11]([cH:12][cH:13][cH:14][cH:15]1)[C:10]2=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1c2ccccc2C(=O)c2cc(CO)ccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)c2cc(CBr)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |